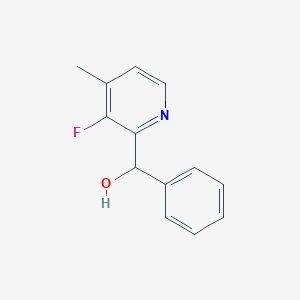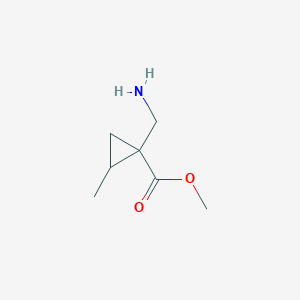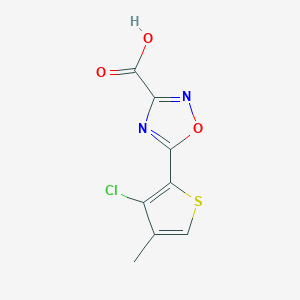
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione typically involves the chlorination of 1,3-dimethyluracil followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and amination agents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield N-oxides, reduction may produce dihydropyrimidines, and substitution reactions can lead to various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-dimethyluracil: Lacks the chlorine atom at the 6-position.
6-Chloro-1,3-dimethyluracil: Lacks the amino group at the 5-position.
5,6-Dichloro-1,3-dimethyluracil: Contains an additional chlorine atom at the 5-position.
Uniqueness
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the amino and chloro substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1128-14-9 |
|---|---|
Molekularformel |
C6H8ClN3O2 |
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3 |
InChI-Schlüssel |
MIRRVPSJMQEWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)

![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)









